4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-8-5-14(11-18(17)29-2)19-24-21-26(25-19)16(12-30-21)9-10-23-20(27)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQPJYPBDBABNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=C(C=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide (CAS No. 894044-42-9) is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates both thiazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C21H19ClN4O3S
- Molecular Weight : 442.9 g/mol
- Chemical Structure : The compound features a thiazolo[3,2-b][1,2,4]triazole core connected to a 3,4-dimethoxyphenyl group via an ethyl linker and a benzamide moiety.
Pharmacological Profile
The pharmacological profile of this compound is derived from the biological activities associated with its structural components:
Study on Anticancer Activity
A recent study evaluated a series of thiazole-based compounds for their anticancer properties using various human cancer cell lines. The study found that compounds with a similar thiazolo-triazole structure exhibited significant growth inhibition in cancer cells compared to standard treatments like doxorubicin. Notably, the compound demonstrated an IC50 value lower than that of the reference drug in several assays.
Research on Antibacterial Efficacy
Another investigation focused on the antibacterial activity of compounds related to this compound. The results indicated that these compounds were effective against drug-resistant strains of bacteria, showcasing their potential as new therapeutic agents in combating antibiotic resistance.
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that:
- Substituents on the Phenyl Ring : Electron-donating groups such as methoxy enhance biological activity.
- Presence of Halogens : Chlorine atoms may improve binding affinity to biological targets.
- Core Structure Integrity : Maintaining the thiazolo-triazole framework is crucial for retaining pharmacological efficacy.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
- Thiazolo[3,2-b][1,2,4]triazole Derivatives :
- 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (8b) :
- Substituents: 4-chlorophenyl and 4-methoxyphenyl.
- Key Data: Melting point 130–132°C, 85% yield, and distinct NMR signals (e.g., δ 164.61 ppm for C-8) .
Comparison: The target compound replaces the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl moiety, likely increasing electron-donating effects and altering solubility.
- 2-(4-Methoxyphenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole (9b) :
- Substituents: 4-methoxyphenyl and phenyl.
- Key Data: Melting point 140–142°C, 96% yield, ESI+-MS m/z 308.2 [M+H]+ .
Thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Derivatives :
- 606958-10-5 : Features a nitrobenzylidene and propoxyphenyl group.
- Key Data: Structural emphasis on a conjugated system (UV λmax 258 nm) .
- Comparison: The target compound lacks the nitro group, reducing electron-withdrawing effects but improving metabolic stability.
Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) :
- 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide: Substituents: Thiazole ring with dichlorobenzamide. Key Data: Single-crystal X-ray structure (R factor = 0.029), noted for anti-inflammatory activity . Comparison: The target compound’s thiazolo-triazole core may offer enhanced π-stacking interactions compared to the simpler thiazole system.
Physicochemical Properties
Melting Points and Solubility
- The 3,4-dimethoxyphenyl group in the target compound may lower melting points compared to chlorophenyl analogs (e.g., 8b: 130–132°C) due to reduced crystallinity .
- The amide group enhances water solubility relative to non-polar derivatives like 9b .
Spectroscopic Data (Inferred)
- NMR : Expected aromatic proton signals near δ 7.0–8.0 ppm (benzamide) and δ 3.8–4.0 ppm (methoxy groups), similar to Rip-B .
- Mass Spectrometry : Predicted molecular ion [M+H]+ ~500–550 g/mol, aligning with analogs in .
Pharmacological Potential
- Antimicrobial Activity : Thiazolo-triazole derivatives exhibit broad-spectrum activity; the 4-chloro group may enhance Gram-positive bacterial targeting .
- Electron-Donating Effects : The 3,4-dimethoxy substitution could improve binding to enzymes like cytochrome P450 compared to halogenated analogs .
Q & A
Q. What are the optimal reaction conditions for synthesizing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
The thiazolo-triazole core can be synthesized via cyclization reactions under controlled conditions. For example:
- Reflux in DMSO : A method involving refluxing hydrazide derivatives in DMSO for 18 hours followed by crystallization yields intermediates like 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole (65% yield) .
- Catalytic PEG-400 medium : Using PEG-400 with a Bleaching Earth Clay catalyst (pH 12.5) at 70–80°C for 1 hour improves reaction efficiency and purity, as demonstrated in heterocyclic syntheses .
- Pyridine-mediated coupling : Reacting 5-chlorothiazol-2-amine with benzoyl chloride in pyridine at room temperature forms stable amide bonds, critical for core functionalization .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : NMR identifies substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in thiazole-triazole cores) .
- X-ray crystallography : Resolves molecular packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯F bonds stabilizing crystal structures) .
- IR spectroscopy : Confirms functional groups (e.g., amide C=O stretches at ~1650 cm, thiazole C–S vibrations at ~680 cm) .
Advanced Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed during derivative synthesis?
Spectral discrepancies often arise from solvent effects, tautomerism, or impurities. Methodological approaches include:
- Variable temperature NMR : Detects dynamic processes (e.g., keto-enol tautomerism in triazole derivatives) .
- Comparative crystallography : Cross-referencing experimental X-ray data with computational models (DFT) validates bond lengths and angles .
- Controlled reaction monitoring : Using TLC or in-situ IR to track intermediate formation and optimize reaction conditions (e.g., adjusting glacial acetic acid concentration to suppress side products) .
Q. What role does the thiazolo-triazole moiety play in the compound’s potential biological interactions, based on structural data?
The thiazolo-triazole core contributes to bioactivity through:
- Electron-deficient aromatic system : Enhances binding to enzymes (e.g., inhibition of PFOR in anaerobic organisms via amide anion conjugation) .
- Hydrogen-bonding capacity : Intermolecular N–H⋯N and C–H⋯O interactions stabilize protein-ligand complexes, as seen in crystallographic studies .
- Substituent effects : Methoxy and chloro groups modulate lipophilicity and electronic properties, influencing membrane permeability and target affinity .
Q. How do substituents (e.g., chloro, methoxy) impact the compound’s reactivity in further functionalization?
- Electron-withdrawing groups (Cl) : Activate electrophilic aromatic substitution at specific positions, enabling regioselective coupling .
- Methoxy groups : Increase solubility in polar solvents (e.g., ethanol/water mixtures) and stabilize intermediates via resonance during cyclization .
- Steric effects : Bulky substituents on the benzamide ring may necessitate milder coupling agents (e.g., DCC/DMAP instead of acyl chlorides) to avoid steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
